tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H13Br2N3O2 and its molecular weight is 391.06 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 916258-26-9) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C₁₂H₁₃Br₂N₃O₂
- Molecular Weight : 391.06 g/mol
- Synthesis : The compound can be synthesized through various chemical reactions involving bromo derivatives of pyrazolo[3,4-b]pyridine scaffolds.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that certain derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
- Case Study : A derivative similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine demonstrated an IC₅₀ value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity and selectivity towards CDK2 over CDK9 by a factor of 265 .
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives have also been explored for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Studies suggest that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives:
- Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In models of neurodegenerative diseases, certain derivatives have shown promise in improving cognitive function and reducing neuronal cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Carboxylate Group : This functional group is crucial for interactions with enzymes and receptors involved in therapeutic mechanisms.
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAHKXBSKFZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736397 | |
Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-26-9 | |
Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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